molecular formula C3H6O2 B081698 Methoxyacetaldehyde CAS No. 10312-83-1

Methoxyacetaldehyde

Cat. No. B081698
CAS RN: 10312-83-1
M. Wt: 74.08 g/mol
InChI Key: YSEFYOVWKJXNCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxyacetaldehyde and its derivatives involves various strategies, including high-pressure reactions and the utilization of specific catalysts to achieve high yield, diastereoselectivity, and enantioselectivity (Malinowska, Kwiatkowski, & Jurczak, 2004). Alternative synthesis methods focus on producing intermediates for semi-synthesis of macrolide antibiotics, showcasing the compound's utility in broader chemical synthesis contexts (Liang, 2000).

Molecular Structure Analysis

The molecular structure and vibrational states of this compound have been meticulously studied through spectroscopy to support its detection in various mediums, including the interstellar medium. These studies provide precise sets of spectroscopic constants for this compound, aiding in the understanding of its chemical behavior and properties (Kolesniková et al., 2018).

Chemical Reactions and Properties

This compound's reactivity is showcased in studies focusing on the synthesis of ethoxyacetaldehyde and its subsequent reactions. These studies reveal its capacity to undergo typical aldehyde reactions, expanding its utility in organic synthesis (Shostakovskii, Kuznetsov, Dubovik, & Zikherman, 1961).

Physical Properties Analysis

The physical properties of this compound, such as its rotational spectrum and stability across various vibrational states, are critical for its identification and utilization in chemical reactions. Studies providing accurate experimental frequencies across the millimeter-wave region are essential for applications in spectroscopy and atmospheric science (Kolesniková et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, including its oxidation reactions and role in the metabolism of other compounds, illustrate its biochemical significance. For example, its oxidation by aldehyde dehydrogenase (ALDH) highlights its potential impact on metabolic processes and susceptibility to various genotypes (Kitagawa, Kawamoto, Kunugita, Tsukiyama, Okamoto, Yoshida, Nakayama, & Nakayama, 2000).

Scientific Research Applications

  • Astronomical Research : Methoxyacetaldehyde is considered for astronomical searches due to its presence among structural isomers like methyl acetate and ethyl formate, which are known interstellar molecules. Studies aim to provide experimental frequencies for its detection in the interstellar medium, using rotational spectrum data from millimeter-wave spectrometers (Kolesniková et al., 2018).

  • Toxicology : Research on this compound includes its toxicological effects, such as testicular toxicity. One study found that this compound (MALD) produces specific cellular toxicity to pachytene spermatocytes, indicating its role in testicular lesions similar to those caused by its related compounds (Foster et al., 1986).

  • Biochemical Reactions : this compound is involved in oxidative metabolic processes. A study demonstrated that aldehyde dehydrogenase (ALDH) 2 associates with the oxidation of this compound, suggesting that ALDH2 genotype may influence susceptibility to certain metabolites (Kitagawa et al., 2000).

  • Chemical Kinetics : The kinetics and mechanisms of reactions involving this compound, such as its enolization in acid and alkaline media, are studied to understand its chemical behavior and reaction intermediates (Fedoron̆ko et al., 1980).

  • Genotoxicity Studies : this compound's role as a clastogenic and mutagenic agent in cells is explored. For example, a study investigated its effects on inducing chromosome aberrations in Chinese hamster ovary (CHO)-AS52 cells, contributing to genetic toxicity research (Ratanavalachai & Au, 1996).

  • Biomedical Research : this compound has been used in studies exploring the base-excision repair pathway in DNA, demonstrating its utility in biochemical research related to genetics and cellular biology (Liuzzi & Talpaert-Borlé, 1985).

  • Analytical Chemistry : It's used in fluorometric determination methods, such as inducing strong fluorescence with L-tryptophan, contributing to analytical chemistry techniques (Iizuka & Yajima, 1993).

  • Catalysis Research : In physical chemistry, studies on methoxy species have provided insights into catalytic reactions, as seen in research exploring the oxidation of methanol to formaldehyde over copper surfaces (Bradley et al., 2010).

  • Organic Synthesis : this compound is involved in the synthesis of methoxymethyl ethers and mixed acetals, showing its relevance in synthetic organic chemistry (Niknam et al., 2006; Mandai et al., 1984).

  • Immunology : Investigating the immunosuppressive properties of this compound and its metabolites in rats, this compound has applications in immunological research (Smialowicz et al., 1993).

  • Cytogenetics : Studies have explored the cytogenetic effects of this compound and its parent compounds on mammalian cells in vitro, contributing to our understanding of its genetic impact (Chiewchanwit & Au, 1994).

  • Neuroscience : Research on the enzymatic production of acetaldehyde from ethanol in brain tissue implicates this compound in studies related to neurobiology and alcohol metabolism (Gill et al., 1992).

Safety and Hazards

Methoxyacetaldehyde is classified as a flammable liquid (Category 2), and it may cause an allergic skin reaction (Category 1). It also causes serious eye irritation (Category 2). It’s recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Methoxyacetaldehyde, also known as 2-Methoxyacetaldehyde, is a chemical compound with the molecular formula C3H6O2 . Its mechanism of action involves several steps and is influenced by various factors. Here is a detailed overview:

Mode of Action

This compound is an intermediate metabolite of 2-Methoxyethanol . It is speculated that the main pathway of 2-Methoxyethanol metabolism is the oxidation to this compound by alcohol dehydrogenase (ADH), and the successive oxidation of this compound to 2-Methoxyacetic acid (MAA) by aldehyde dehydrogenase (ALDH) .

Biochemical Pathways

This compound is involved in the metabolic pathway of 2-Methoxyethanol. The metabolism of 2-Methoxyethanol to this compound, and then to MAA, is a key process. This pathway involves the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .

Result of Action

This compound has been shown to be immunosuppressive in rats following oral dosing . It is also known to induce chromosome aberrations in Chinese hamster ovary cells . These effects indicate that this compound can have significant impacts at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of alcohol dehydrogenase and aldehyde dehydrogenase enzymes, which are involved in its metabolism, can affect its action . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Methoxyacetaldehyde is metabolized in the body through a series of biochemical reactions. The primary enzymes involved in its metabolism are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) . These enzymes interact with this compound, catalyzing its conversion into other compounds. The nature of these interactions is primarily enzymatic, with this compound serving as a substrate for these enzymes.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been shown to have immunosuppressive effects in rats This suggests that this compound may influence cell function by modulating immune responses

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it binds to enzymes like ADH and ALDH, influencing their activity . This can lead to changes in gene expression and other cellular processes. The precise molecular mechanisms of this compound’s action remain an active area of research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, studies have shown that the number of HDA6 speckles, which are associated with this compound, increased during drought stress . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to 2-methoxyacetic acid (MAA) via the intermediate metabolite this compound (MAAD) . This process involves enzymes like ADH and ALDH, and may also affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. One study suggests that the activity of this compound was distributed in mitochondrial fractions . This indicates that this compound may be directed to specific compartments or organelles within the cell, potentially influencing its activity or function.

properties

IUPAC Name

2-methoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEFYOVWKJXNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145651
Record name 2-Methoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10312-83-1
Record name Methoxyacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10312-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxyacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHOXYACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4O7K64WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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